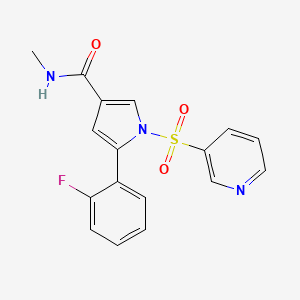
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide is a chemical compound known for its role as a potassium-competitive acid blocker. It is used primarily in the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is notable for its high potency and long-lasting effects compared to traditional proton pump inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide involves several key steps:
Formylation and Deprotection: The initial step involves the formylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde followed by deprotection to yield the desired intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
N-Methylation: The final step involves the N-methylation of the sulfonylated intermediate to produce the target compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide involves the inhibition of the gastric H,K-ATPase enzyme. This enzyme is responsible for the final step in the production of gastric acid. By competitively inhibiting the binding of potassium ions to the enzyme, the compound effectively reduces the secretion of gastric acid . This inhibition is reversible and highly potent, making the compound effective for long-term acid suppression .
Comparison with Similar Compounds
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar properties and applications.
Proton Pump Inhibitors (PPIs): Such as omeprazole and lansoprazole, which also reduce gastric acid secretion but through a different mechanism.
Uniqueness
5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide is unique due to its high potency and long duration of action compared to traditional PPIs. Its ability to rapidly reach effective concentrations and maintain acid suppression for extended periods makes it a valuable therapeutic agent .
Properties
Molecular Formula |
C17H14FN3O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-N-methyl-1-pyridin-3-ylsulfonylpyrrole-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O3S/c1-19-17(22)12-9-16(14-6-2-3-7-15(14)18)21(11-12)25(23,24)13-5-4-8-20-10-13/h2-11H,1H3,(H,19,22) |
InChI Key |
PGVXAHXCXKZZLY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















